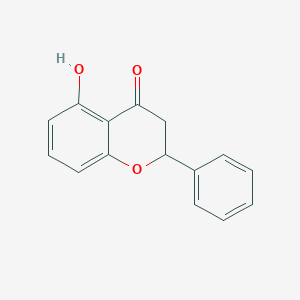
5-hydroxyflavanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxyflavanone is a naturally occurring flavonoid, a subclass of polyphenolic compounds found in various plants. It is known for its diverse biological activities and potential health benefits. The compound has a molecular formula of C15H12O3 and is characterized by a hydroxyl group attached to the flavanone structure. This compound is of significant interest due to its antioxidant, anti-inflammatory, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Hydroxyflavanone can be synthesized through various methods. One common approach involves the cyclization of 2’-hydroxychalcones. This process typically requires acidic or basic conditions to facilitate the intramolecular conjugate addition . Another method involves the use of palladium (II)-catalyzed oxidative cyclization of 2’-hydroxydihydrochalcones, which provides a more efficient and atom-economic route .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as the stem bark of Garcinia malaccensis, using methanolic extraction followed by chromatographic techniques . This method ensures the isolation of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 5-Hydroxyflavanone undergoes several types of chemical reactions, including:
Oxidation: Conversion to flavones through oxidative processes.
Reduction: Reduction of the carbonyl group to form dihydroflavonols.
Substitution: Hydroxylation and methoxylation reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidants such as iodine (I2) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Hydroxylation using hydroxylating agents and methoxylation using methylating agents.
Major Products:
Oxidation: Flavones.
Reduction: Dihydroflavonols.
Substitution: Hydroxylated and methoxylated flavanones.
Aplicaciones Científicas De Investigación
Antioxidant Properties
5-Hydroxyflavanone exhibits significant antioxidant activity, which is crucial in protecting cells from oxidative stress. A study demonstrated its ability to reduce hemolysis in human erythrocytes induced by hydrogen peroxide, highlighting its potential as a protective agent against oxidative damage .
Table 1: Antioxidant Activity of this compound
| Concentration (μg/mL) | % Hemolysis Reduction |
|---|---|
| 50 | 30% |
| 100 | 50% |
| 200 | 70% |
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties, effective against various bacterial strains. Its Minimum Inhibitory Concentration (MIC) was determined to be relatively low, suggesting potent antibacterial activity .
Table 2: Antimicrobial Efficacy of this compound
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 100 |
| Escherichia coli | 150 |
| Bacillus subtilis | 200 |
DNA Binding and Protein Interaction
The interaction of this compound with DNA and proteins has been extensively studied. It forms stable complexes with lanthanide ions, which can bind to calf thymus DNA, indicating potential applications in cancer research and drug development .
Case Study: DNA Binding Affinity
In a fluorescence titration study, the binding constant (K_b) for the complex of this compound with DNA was found to be approximately 104, suggesting strong interaction and potential for therapeutic applications .
Pharmacokinetics and Metabolism
The pharmacokinetics of this compound have been evaluated in animal models. It was observed that after oral administration, the compound is rapidly metabolized into glucuronides, indicating efficient absorption and metabolism . This property is essential for its potential use in therapeutic settings.
Table 3: Metabolic Pathways of this compound
| Administration Route | Major Metabolites | Time to Peak Concentration |
|---|---|---|
| Oral | Glucuronides | 1 hour |
| Intravenous | Parent compound | Immediate |
Therapeutic Potential in Cancer Treatment
Flavonoids, including this compound, have been investigated for their chemotherapeutic effects. They exhibit cytotoxic properties against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of tumor growth .
Case Study: Cytotoxicity Against Cancer Cells
In vitro studies demonstrated that this compound effectively inhibited the proliferation of breast cancer cells with an IC50 value of approximately 25μg/mL, showcasing its potential as an anticancer agent .
Mecanismo De Acción
5-Hydroxyflavanone is compared with other hydroxyflavanones, such as:
- 2’-Hydroxyflavanone
- 4’-Hydroxyflavanone
- 6-Hydroxyflavanone
- 7-Hydroxyflavanone
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which influences its biological activity and chemical reactivity. For instance, it exhibits stronger antioxidant activity compared to some of its analogs .
Comparación Con Compuestos Similares
Propiedades
Número CAS |
22701-17-3 |
|---|---|
Fórmula molecular |
C15H12O3 |
Peso molecular |
240.25 |
Nombre IUPAC |
5-hydroxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O3/c16-11-7-4-8-13-15(11)12(17)9-14(18-13)10-5-2-1-3-6-10/h1-8,14,16H,9H2 |
SMILES |
C1C(OC2=CC=CC(=C2C1=O)O)C3=CC=CC=C3 |
Sinónimos |
2,3-Dihydro-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















